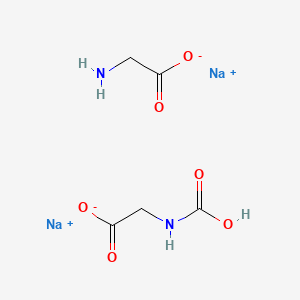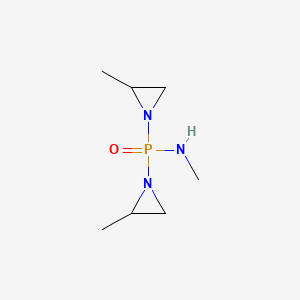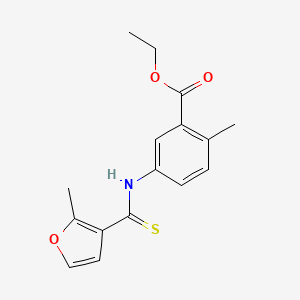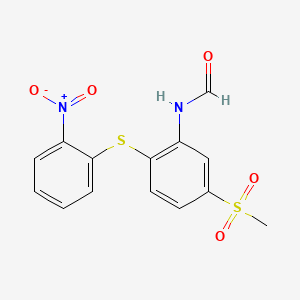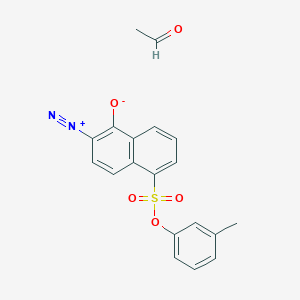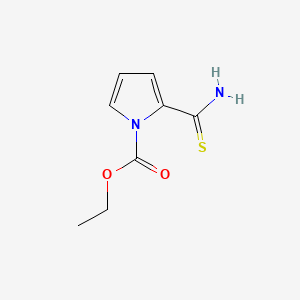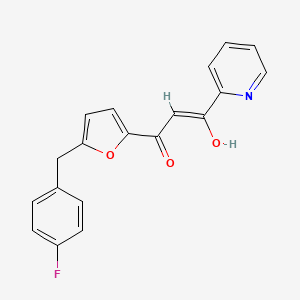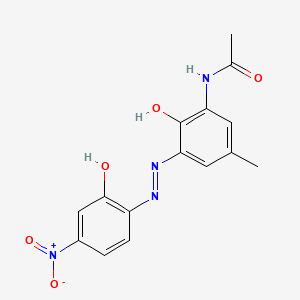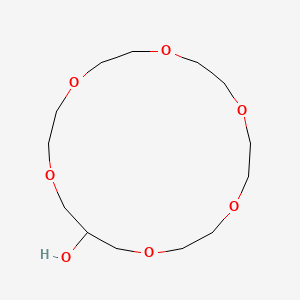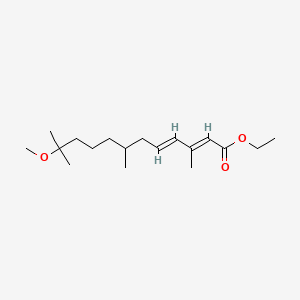
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- is a chemical compound known for its unique structure and properties. This compound is often used in various applications due to its distinctive characteristics, including its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- can be achieved through several methods. One common synthetic route involves the reaction of 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid with ethanol in the presence of a catalyst under controlled temperature conditions . Industrial production methods often utilize similar processes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding aldehydes or ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis and as a catalyst in certain reactions . In biology, it has been studied for its potential role in cellular processes and signaling pathways . In medicine, this compound is being explored for its potential therapeutic effects, including its use in drug development . Additionally, it is used in the industry for the production of fragrances and flavorings due to its unique scent and stability .
Wirkmechanismus
The mechanism of action of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- stands out due to its unique structure and properties. Similar compounds include 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid isopropyl ester and 2,4-dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester . These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each compound unique in its applications and effects .
Eigenschaften
CAS-Nummer |
40596-65-4 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
ethyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C18H32O3/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h8,11,14-15H,7,9-10,12-13H2,1-6H3/b11-8+,16-14+ |
InChI-Schlüssel |
AEXHMNKYTCTGID-GWGZPXPZSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

